Methyl 3-(3S
Overview
Description
Preparation Methods
The synthesis of Methyl 3-(3S) can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to produce the indole derivative . Another approach involves the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid, leading to the formation of a new heterocyclic core .
Chemical Reactions Analysis
Methyl 3-(3S) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
Methyl 3-(3S) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(3S) involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Methyl 3-(3S) can be compared with other indole derivatives such as:
Methyl 3-methylanthranilate: Known for its use in fragrance and flavor industries.
Methyl 4-methylanthranilate: Similar to Methyl 3-methylanthranilate but with different substitution patterns, leading to distinct chemical properties.
Methyl 5-methylanthranilate: Another indole derivative with unique applications in various fields.
This compound) stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-[(2R,3S,4S,5S)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12-,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDVTXZKYPJLFH-ZZVYKPCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H]1[C@H]([C@@H]([C@@H](O1)C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract mentions a "diastereoselective reduction" in the synthesis of (+)-goniothalesdiol. Why is diastereoselectivity important in the context of total synthesis?
A1: Diastereoselectivity is crucial in total synthesis, especially when dealing with chiral molecules like natural products. [] This is because diastereomers, unlike enantiomers, possess different physical and chemical properties. [] Achieving high diastereoselectivity ensures that the synthesis preferentially yields the desired diastereomer of the target molecule, simplifying purification and maximizing the overall efficiency of the synthesis. [] In the case of (+)-goniothalesdiol, controlling the stereochemistry at the C-5 position through a diastereoselective reduction was vital to ensure the synthesis of the correct natural product isomer. []
Q2: The synthesis of the 2,5-EPI analogue utilizes an acid-catalyzed acetonide deprotection. What advantages do protecting groups like acetonides offer in multi-step synthesis?
A2: Protecting groups like acetonides play a vital role in multi-step synthesis by temporarily masking the reactivity of specific functional groups. [] This allows chemists to perform transformations on other parts of the molecule without interference from the protected group. [] In the synthesis of the 2,5-EPI analogue, the acetonide group likely protects a sensitive diol functionality, enabling other reactions to occur selectively before its eventual removal. [] This strategic use of protecting groups is essential for achieving the desired product with high yield and purity. []
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